Zamifenacin fumarate
Zamifenacin fumarate
Selective M3 receptor antagonist (pKi values are 8.52 (M3), 7.93 (M2), 7.90 (M1) and 7.78 (M4) respectively). Inhibits gastrointestinal motility in vivo without causing cardiovascular effects.
Zamifenacin is an antagonist of M3 muscarinic acetylcholine receptors (Ki = 10 nM for the human receptor). It is selective for M3 over M1, M2, M4, and M5 receptors in radioligand binding assays using cells expressing recombinant human receptors (Kis = 55, 153, 68, and 34 nM, respectively). Zamifenacin inhibits cholecystokinin-induced small bowel motility (ED50 = 0.9 mg/kg) but does not increase heart rate (ED150 = 80.0 mg/kg) in dogs.
Zamifenacin is an antagonist of M3 muscarinic acetylcholine receptors (Ki = 10 nM for the human receptor). It is selective for M3 over M1, M2, M4, and M5 receptors in radioligand binding assays using cells expressing recombinant human receptors (Kis = 55, 153, 68, and 34 nM, respectively). Zamifenacin inhibits cholecystokinin-induced small bowel motility (ED50 = 0.9 mg/kg) but does not increase heart rate (ED150 = 80.0 mg/kg) in dogs.
Brand Name:
Vulcanchem
CAS No.:
127308-98-9
VCID:
VC0149196
InChI:
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1
SMILES:
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Molecular Formula:
C31H33NO7
Molecular Weight:
531.6 g/mol
Zamifenacin fumarate
CAS No.: 127308-98-9
Cat. No.: VC0149196
Molecular Formula: C31H33NO7
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective M3 receptor antagonist (pKi values are 8.52 (M3), 7.93 (M2), 7.90 (M1) and 7.78 (M4) respectively). Inhibits gastrointestinal motility in vivo without causing cardiovascular effects. Zamifenacin is an antagonist of M3 muscarinic acetylcholine receptors (Ki = 10 nM for the human receptor). It is selective for M3 over M1, M2, M4, and M5 receptors in radioligand binding assays using cells expressing recombinant human receptors (Kis = 55, 153, 68, and 34 nM, respectively). Zamifenacin inhibits cholecystokinin-induced small bowel motility (ED50 = 0.9 mg/kg) but does not increase heart rate (ED150 = 80.0 mg/kg) in dogs. |
|---|---|
| CAS No. | 127308-98-9 |
| Molecular Formula | C31H33NO7 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | (3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 |
| Standard InChI Key | PMHKTAIGYOVZEZ-ZHWJIHCSSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator